molecular formula C11H8N4O2 B1489607 3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 42754-82-5

3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No. B1489607
CAS RN: 42754-82-5
M. Wt: 228.21 g/mol
InChI Key: KOZZWYKKLBHHEY-UHFFFAOYSA-N
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Description

“3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione” is a chemical compound that belongs to the class of pyrazolopyrimidines . Pyrazolopyrimidines have attracted considerable interest because of their various biological properties and therapeutic potentials . They are known to have pharmacological significance including anticancer, antitumor, antimicrobial, antiviral, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate . The structure of the synthesized compound was fully characterized by 1H-, 13C-NMR, IR spectroscopy, mass-spectrometry and elemental analysis .


Molecular Structure Analysis

The molecular structure of “3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione” was confirmed by 1H-, 13C-NMR, IR spectroscopy, mass-spectrometry and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate .

Scientific Research Applications

Synthesis and Characterization

  • A study by (Zahedifar, Razavi, & Sheibani, 2016) explored the synthesis of new derivatives from the reaction of (chlorocarbonyl)phenyl ketene and 5-amino pyrazolones. The structures of these compounds were characterized using IR, 1H NMR, 13C NMR, and theoretical results from Density Functional Theory (DFT).
  • Another study focused on the preparation of 6-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one and its derivatives, investigating their conversion into various compounds and studying the equilibrium between azido- and tetrazolo-pyrazolo[3,4-d]pyrimidines (Golec, Scrowston, & Dunleavy, 1992).

Electrochemical Studies

  • The electrochemical oxidation of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d] pyrimidine-4,6-dione (oxipurinol) at a pyrolytic graphite electrode was studied by (Dryhurst, 1976). This research provided insight into the electrochemical reactions and decomposition processes of this compound.

Structural Analysis

  • A study by (Avasthi et al., 2002) examined isomeric pyrazolo[3,4-d]pyrimidine-based molecules, focusing on their crystalline structures and intermolecular interactions. This research contributes to understanding the structural properties of these compounds.

Nucleoside Synthesis

  • Research by (Rao, Revankar, Vinayak, & Robins, 2009) involved the synthesis of disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which are congeners of uridine and cytidine. This study is significant for understanding the role of these compounds in nucleoside chemistry.

Amplification in Chemotherapy

  • A study focused on the reaction of pyrazolo[3,4-d]pyrimidine derivatives with various alkyl halides and their potential application as amplifiers in chemotherapy, specifically for phleomycin (Brown, Danckwerts, Grigg, & Iwai, 1979).

Bond Formation Techniques

  • Research by (Monguchi, Hattori, & Maegawa, 2009) described the efficient synthesis of pyrazolo[3,4-d]pyrimidine-4,6-dione derivatives through intramolecular N-N bond coupling using iodobenzene diacetate. This method has significance in the field of synthetic chemistry.

Crystallographic Studies

  • (El Fal et al., 2015) investigated the crystal structure of a specific pyrazolo[3,4-d]pyrimidine compound, providing insights into its molecular geometry and intermolecular interactions.

Immunotherapeutic Potential

  • The synthesis of guanosine analogues in the pyrazolo[3,4-d]pyrimidine ring system and their evaluation as potential immunotherapeutic agents was studied by (Bontems et al., 1990).

properties

IUPAC Name

3-phenyl-2,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c16-10-7-8(6-4-2-1-3-5-6)14-15-9(7)12-11(17)13-10/h1-5H,(H3,12,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZZWYKKLBHHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NN2)NC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
YA Azev, OS Koptyaeva, TA Pospelova - … Techno Acta. 2021. Vol. 8.№ 2, 2021 - elar.urfu.ru
3-aryl-5,7-dimethylpyrazolopyrimidine-4,6-diones and 5-benzylidene-1,3-dimethylpyrimidine-2,4,6-triones were obtained by heating hydrazones of 1,3-dimethyl-6 -hydrazinouraciles in …
Number of citations: 6 elar.urfu.ru
BA Mousa, AH Bayoumi, MM Korraa, MG Assy… - International Journal of …, 2015
Number of citations: 9

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